3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

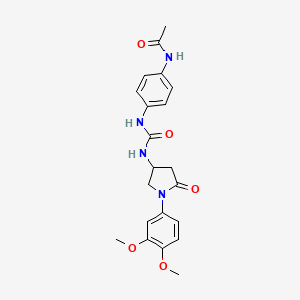

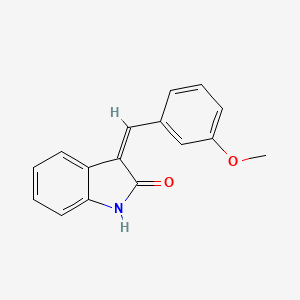

The compound “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” is a type of organic compound known as a Schiff base . Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, Schiff bases are generally synthesized through a condensation reaction involving an amine and a carbonyl compound . For example, a novel Cu(II) complex based on a Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .

Molecular Structure Analysis

The molecular structure of Schiff bases and their complexes can be quite diverse. For instance, a Cu(II) complex based on a Schiff base was found to consist of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands, forming a CuN2O4 chelation environment .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions. For instance, reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating led to the corresponding sulfonamide Schiff bases .

Scientific Research Applications

Synthesis and Characterization

- A study by Khan et al. (2015) involved the synthesis of novel complexes of a similar compound, 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one, with Co+2, Ni+2, Cu+2, and Zn+2. These complexes demonstrated potent antimicrobial and antioxidant activities (Khan et al., 2015).

Crystal Structure and Molecular Docking

- Ivashchenko et al. (2019) developed a synthesis method for a structurally similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. This study included crystal structure analysis and molecular docking, identifying the compound as a potential new inhibitor of hepatitis B (Ivashchenko et al., 2019).

Antimicrobial Activity

- Amr et al. (2016) synthesized a compound closely related to 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one and evaluated its antimicrobial activity against various bacteria, comparing its effectiveness to standard antibiotics (Amr et al., 2016).

Anti-inflammatory and Antitumor Activities

- The synthesis and evaluation of compounds structurally similar to this compound have shown potential anti-inflammatory and antitumor activities, with some exhibiting dual inhibitory effects on prostaglandin and leukotriene synthesis (Ikuta et al., 1987). Additionally, Andreani et al. (2006) reported the design of anticancer compounds in this category, indicating a potential combination of different mechanisms of action (Andreani et al., 2006).

Future Directions

The future directions for research on “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Schiff bases and their complexes have shown promise in various fields, including as catalysts in biological systems, dyes, polymers, and bioactive agents in the pharmaceutical and medicinal fields .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression .

Biochemical Pathways

It’s known that some indole derivatives can significantly inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Pharmacokinetics

It’s known that the e/z isomerization of 3-benzylideneindolin-2-ones, a class of compounds that includes 3-(3-methoxybenzylidene)indolin-2-one, can be influenced by factors such as solvents, temperature, and light sources .

Result of Action

It’s known that some indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

3-(3-Methoxybenzylidene)indolin-2-one has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . This interaction suggests that 3-(3-Methoxybenzylidene)indolin-2-one could potentially influence biochemical reactions involving this enzyme.

Cellular Effects

In terms of cellular effects, 3-(3-Methoxybenzylidene)indolin-2-one has been shown to exhibit anti-inflammatory activity . It inhibits the production of nitric oxide, a molecule involved in inflammation, and suppresses the production of TNF-α and IL-6, two key cytokines in the inflammatory response .

Molecular Mechanism

The molecular mechanism of 3-(3-Methoxybenzylidene)indolin-2-one involves its interaction with AChE, where it acts as an inhibitor This inhibition could potentially alter gene expression and affect various cellular processes

properties

IUPAC Name |

(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRZFGCBDUQDNL-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)

![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)

![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)